molecular formula C19H14Cl4N2O3 B2940406 5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 321430-08-4

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2940406
CAS RN: 321430-08-4
M. Wt: 460.13
InChI Key: MKOVZROZKDQEDQ-MOHJPFBDSA-N
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Description

5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H14Cl4N2O3 and its molecular weight is 460.13. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

  • A study on α-Oxo-Iminoxyls of Isoxazolones, Pyrazolones, and 1,2,3-Triazolone demonstrates the synthesis and characterization of a series of -oxo-iminoxyls, revealing insights into their electron spin resonance spectroscopy and theoretical calculations of structures, energies, and hyperfine coupling constants. This research provides foundational knowledge on the behavior and properties of iminoxyl compounds, which are related to the chemical structure (Koch et al., 2015).

Catalysis and Synthetic Applications

  • In "Modular Arene Difunctionalization of Unactivated C-O and C-H Bonds by Sequential Chromium-Catalyzed Transformations," the use of a N-benzyl-substituted imino group as an auxiliary in chromium catalysis for sequential coupling of arene C-O and C-H bonds is described. This study highlights the utility of imino groups in facilitating complex chemical transformations, relevant to the synthesis and manipulation of compounds like the one (Rong et al., 2019).

Metal Chelates as Antimicrobial Agents

  • The research titled "Isatin Endowed Metal Chelates as Antibacterial and Antifungal Agents" explores the preparation of isatin-derived ligands and their metal complexes, demonstrating their antimicrobial properties. This study suggests potential applications of isatin and related compounds in developing antimicrobial agents (Khalid et al., 2020).

Corrosion Inhibition

  • A study on "Synthesis, Identification, Theoretical and Experimental Studies for Carbon Steel Corrosion Inhibition in Sea Water by Some New Schiff base Derivatives linkage to 5-Nitro Isatin Moiety" presents the synthesis of new Schiff base derivatives and their application as corrosion inhibitors. This research indicates the broader applicability of isatin derivatives in protecting materials against corrosion, which could extend to compounds with similar chemical structures (Ahmed, 2018).

Enzyme Inhibition for Therapeutic Applications

  • The synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential is discussed in "Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides: synthesis, lineweaver–burk plot evaluation and binding analysis of potent urease inhibitors." This study explores the potential therapeutic applications of indole derivatives in drug design, relevant to the inhibition of enzymes like urease (Nazir et al., 2018).

properties

IUPAC Name

[(Z)-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl4N2O3/c20-8-2-5-17(26)28-24-18-12-9-11(21)6-7-16(12)25(19(18)27)10-13-14(22)3-1-4-15(13)23/h1,3-4,6-7,9H,2,5,8,10H2/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOVZROZKDQEDQ-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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